H-ARG-GLY-GLU-SER-OH
CAS No.: 93674-97-6
VCID: VC21539763
Molecular Formula: C16H29N7O8
Molecular Weight: 447.44 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-ARG-GLY-GLU-SER-OH, also known as DL-arginyl-glycyl-DL-alpha-glutamyl-DL-serine, is a peptide composed of four amino acids: arginine, glycine, glutamic acid, and serine. This compound is of interest in various biochemical studies due to its unique sequence and potential biological activities. Biological SignificancePeptides like H-ARG-GLY-GLU-SER-OH can have various biological functions depending on their sequence and structure. They may act as signaling molecules, enzyme substrates, or even have roles in protein-protein interactions. The presence of arginine and glutamic acid suggests potential involvement in ionic interactions, while glycine provides flexibility and serine may participate in hydrogen bonding. Synthesis and ApplicationsThe synthesis of peptides like H-ARG-GLY-GLU-SER-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. These peptides can be used in research to study protein interactions, as therapeutic agents, or in biotechnology applications. Comparison with Similar Peptides
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 93674-97-6 | ||||||||||||
Product Name | H-ARG-GLY-GLU-SER-OH | ||||||||||||
Molecular Formula | C16H29N7O8 | ||||||||||||
Molecular Weight | 447.44 g/mol | ||||||||||||
IUPAC Name | (4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C16H29N7O8/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t8-,9-,10-/m0/s1 | ||||||||||||
Standard InChIKey | DJXDNYKQOZYOFK-GUBZILKMSA-N | ||||||||||||
Isomeric SMILES | C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | ||||||||||||
SMILES | C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | ||||||||||||
Canonical SMILES | C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | ||||||||||||
Sequence | One Letter Code: RGES | ||||||||||||
Synonyms | Arg-Gly-Glu-Ser arginyl-glycyl-glutamyl-serine RGES peptide |
||||||||||||
PubChem Compound | 121927 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume